3-(1H-1,2,4-triazol-1-yl)butan-2-amine
Description
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5(7)6(2)10-4-8-3-9-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLBLMYFEQNWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=NC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 3 1h 1,2,4 Triazol 1 Yl Butan 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the molecular framework and the connectivity of atoms.
The ¹H NMR spectrum of 3-(1H-1,2,4-triazol-1-yl)butan-2-amine provides a detailed map of the proton environments within the molecule. The protons on the 1,2,4-triazole (B32235) ring typically appear as singlets in the downfield region of the spectrum, owing to the aromatic nature and the presence of electronegative nitrogen atoms. Specifically, the proton at the C5 position is expected to resonate at a higher chemical shift compared to the proton at the C3 position.
The butan-2-amine moiety presents a more complex pattern due to the presence of a chiral center at C2. This chirality renders the methylene (B1212753) protons on the ethyl group (C4) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings. masterorganicchemistry.commasterorganicchemistry.com The methine proton at C2, adjacent to the amine group, will appear as a multiplet due to coupling with the neighboring methyl and methine protons. Similarly, the methine proton at C3, attached to the triazole ring, will also be a multiplet. The terminal methyl group (C1) will present as a doublet, coupling with the adjacent methine proton. The amine proton (NH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Triazole) | 8.2 - 8.5 | s | - |
| H-3 (Triazole) | 7.9 - 8.1 | s | - |
| H-3 (Butane) | 4.2 - 4.5 | m | - |
| H-2 (Butane) | 3.0 - 3.3 | m | - |
| NH₂ | 1.5 - 3.0 | br s | - |
| H-4a (Butane) | 1.6 - 1.8 | m | - |
| H-4b (Butane) | 1.4 - 1.6 | m | - |
| H-1 (Butane) | 1.2 - 1.4 | d | ~6.5 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The two carbon atoms of the triazole ring are expected to have chemical shifts in the aromatic region, typically between 140 and 160 ppm. diva-portal.org The chemical shifts of the butan-2-amine carbons will be in the aliphatic region. The carbon atom C3, being directly attached to the nitrogen of the triazole ring, will be the most downfield of the aliphatic carbons. The C2 carbon, bonded to the amine group, will also be significantly deshielded. The terminal methyl carbon (C1) and the methylene carbon (C4) will appear at higher fields.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (Triazole) | 150 - 155 |
| C-3 (Triazole) | 145 - 150 |
| C-3 (Butane) | 55 - 60 |
| C-2 (Butane) | 50 - 55 |
| C-4 (Butane) | 25 - 30 |
| C-1 (Butane) | 15 - 20 |
Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-1, H-2 and H-3, and H-3 and the diastereotopic H-4 protons. This confirms the sequence of protons in the butan-2-amine chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the multiplet at δ 4.2-4.5 ppm would correlate with the carbon signal at δ 55-60 ppm, confirming their assignment as H-3 and C-3 of the butane (B89635) chain, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the triazole ring and the butane chain. A key correlation would be observed between the H-3 proton of the butane chain and the C-5 and C-3 carbons of the triazole ring, and also between the triazole protons (H-3 and H-5) and the C-3 of the butane chain.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₆H₁₂N₄), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm). This high accuracy is instrumental in confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. Common fragmentation pathways for N-alkylated triazoles involve the loss of dinitrogen (N₂) or cleavage of the alkyl substituent. researchgate.netscilit.com
Interactive Data Table: Predicted HR-MS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₆H₁₃N₄⁺ | 141.1195 | 141.1193 |
| [M-N₂]⁺ | C₆H₁₂N₂⁺ | 112.1000 | 112.1002 |
| [C₄H₁₀N]⁺ | C₄H₁₀N⁺ | 72.0813 | 72.0811 |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl chain, C=N and N-N bonds within the triazole ring, and C-N bonds. researchgate.net
The N-H stretching vibrations of the primary amine group are expected to appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic butane chain will be observed just below 3000 cm⁻¹. The C=N stretching of the triazole ring typically appears in the 1600-1650 cm⁻¹ region. The C-N stretching vibrations for the bond between the butane chain and the triazole ring, as well as the amine C-N bond, would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. sapub.orgmdpi.com
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium (two bands) |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |
| N-H (Amine) | Bend | 1590 - 1650 | Medium |
| C=N (Triazole) | Stretch | 1600 - 1650 | Medium |
| C-N | Stretch | 1000 - 1300 | Medium-Strong |
X-ray Diffraction (XRD) for Crystalline Structure Analysis and Stereochemistry
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. Although a crystal structure for this compound has not been reported, analysis of related 1,2,4-triazole derivatives allows for a detailed prediction of its structural characteristics.
Stereochemistry: The molecule this compound possesses two chiral centers, at carbon 2 and carbon 3 of the butane chain. Consequently, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Single-crystal XRD is the most powerful technique for unambiguously determining the absolute configuration of these stereocenters. By analyzing the diffraction pattern of a suitable single crystal, typically using anomalous dispersion, the precise spatial arrangement of the atoms can be resolved, allowing for the assignment of R or S configuration to each chiral center.
Computational Chemistry and Molecular Modeling Studies of 3 1h 1,2,4 Triazol 1 Yl Butan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Tautomerism
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to investigate the ground state properties of molecules like 3-(1H-1,2,4-triazol-1-yl)butan-2-amine. Ab initio methods, such as multi-reference multi-root configuration interaction procedures, are derived directly from theoretical principles without the inclusion of experimental data. nih.goved.ac.uk DFT, a computationally more efficient approach, calculates the electronic energy based on the molecule's electron density.
These calculations are routinely employed to determine a variety of ground state properties for 1,2,4-triazole (B32235) derivatives. mdpi.comresearchgate.net A key application is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms. From the optimized structure, further properties can be calculated. mdpi.com Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial as they help determine a molecule's reactivity; the energy gap between them (E_LUMO - E_HOMO) is an indicator of chemical stability. mdpi.comresearchgate.net Other calculated parameters include atomic charge distributions, dipole moments, and thermodynamic functions, which together provide a comprehensive electronic and thermodynamic profile of the molecule. researchgate.netnih.gov
Table 1: Ground State Properties Investigated via Quantum Chemical Calculations
| Property | Description | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Frontier Orbital Energies (HOMO/LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals, indicating reactivity. mdpi.com | DFT, Ab Initio |
| HOMO-LUMO Gap (ΔE) | An index of molecular stability and reactivity. researchgate.net | DFT |
| Atomic Net Charges | Distribution of electron density among the atoms in the molecule. mdpi.com | DFT (e.g., Mulliken, NPA) nih.gov |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. researchgate.net | DFT, Ab Initio |
| Thermodynamic Functions (Heat Capacity, Entropy) | Standard thermodynamic properties of the molecule at a given temperature. nih.gov | Based on vibrational analysis from DFT calculations. |
The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical reactivity and interaction with biological molecules. researchgate.net Depending on the position of the proton, unsubstituted or C-substituted 1,2,4-triazoles can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. ijsr.net For substituted triazoles, such as 3-amino-1,2,4-triazole, three tautomers are possible: 3-amino-1H, 3-amino-2H, and 3-amino-4H. ijsr.net
Theoretical modeling is essential for elucidating the tautomeric equilibrium. researchgate.net Quantum chemical methods, such as DFT with advanced functionals and basis sets (e.g., SMD/M06-2X/6–311++G(d,p)), are used to calculate the relative stability of all possible tautomers. researchgate.net These calculations can determine the most abundant tautomer in the gas phase and in various solvents, revealing that the solvent environment can significantly influence the equilibrium. researchgate.netzsmu.edu.ua For many 1,2,4-triazoles, studies have indicated that the 1H-tautomer is generally the most stable form. ijsr.net These theoretical predictions can be validated by comparing calculated spectroscopic data (e.g., UV/vis spectra) with experimental results. researchgate.net
Table 2: Common Tautomers of the 1,2,4-Triazole Ring
| Tautomer Name | Description | Relative Stability Factor |
|---|---|---|
| 1H-1,2,4-triazole | Proton is attached to the N1 nitrogen. | Often the most stable tautomer in many derivatives. ijsr.net |
| 2H-1,2,4-triazole | Proton is attached to the N2 nitrogen. | Generally less stable than the 1H form. |
| 4H-1,2,4-triazole | Proton is attached to the N4 nitrogen. | Stability is highly dependent on substituents on the ring. |
Molecular Docking Simulations in Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. cal-tek.eu It is a cornerstone of modern drug discovery. cal-tek.eu
The process of molecular docking involves several key steps. First, high-quality 3D structures of both the ligand (e.g., this compound) and the target protein are prepared. The increasing availability of high-resolution protein structures, including those from prediction tools like AlphaFold, has enhanced the accuracy of docking studies. cal-tek.eu
Next, a docking algorithm systematically explores various possible conformations of the ligand within the binding site of the protein. This is often done using a semi-flexible approach, where the ligand is treated as flexible while the receptor remains rigid. pensoft.net Advanced algorithms, such as the genetic algorithm used in AutoDock Vina, generate multiple potential binding poses. cal-tek.eunih.gov Finally, a scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. cal-tek.eu Modern docking programs like AutoDock Vina and Glide feature improved scoring functions and adaptive protocols that increase the efficiency and accuracy of these predictions. cal-tek.eu
Table 3: Common Software and Methodologies for Molecular Docking
| Docking Software | Algorithm/Approach | Scoring Function Focus |
|---|---|---|
| AutoDock Vina | Iterated Local Search Global Optimizer; Genetic Algorithm. cal-tek.eu | Empirical scoring function estimating binding free energy. |
| Glide | Hierarchical search protocol. cal-tek.eu | ChemScore, based on force fields and empirical terms. |
| Smina | Fork of AutoDock Vina with improved scoring. pensoft.net | Enhanced empirical scoring function. |
| MOE (Molecular Operating Environment) | Triangle Matcher placement and various refinement methods. ijper.org | Multiple scoring functions (e.g., Affinity dG, Alpha HB). |
Molecular docking is widely applied to understand how 1,2,4-triazole derivatives may interact with and potentially inhibit enzyme targets. By predicting the binding mode, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the ligand and specific amino acid residues in the enzyme's active site. pensoft.netresearchgate.net
For example, docking studies have been used to identify triazole derivatives as potential inhibitors of histone demethylase KDM5A for cancer therapy, thymidine (B127349) phosphorylase in tumor growth, and human carbonic anhydrase IX. cal-tek.eunih.govresearchgate.net In these studies, the docking results not only predicted strong binding affinities but also revealed crucial interactions with residues like Gln92 and Thr200 in carbonic anhydrase IX. researchgate.net This information is invaluable for understanding the compound's potential mechanism of action and for guiding the rational design of more potent and selective inhibitors. cal-tek.eu
Table 4: Examples of Enzyme Targets for Triazole Analogues Studied by Molecular Docking
| Triazole Derivative Class | Enzyme Target | Therapeutic Area | Reference |
|---|---|---|---|
| Triazole-based ligands | KDM5A (Histone Demethylase) | Oncology | cal-tek.eu |
| Bis-1,2,4-triazoles | Thymidine Phosphorylase (TP) | Oncology | nih.gov |
| Triazole benzene (B151609) sulfonamides | Human Carbonic Anhydrase IX (hCA IX) | Oncology | researchgate.net |
| General 1,2,4-triazole derivatives | Oxidative stress-regulating enzymes | Antioxidant therapy | pensoft.net |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. researchgate.net MD simulations are frequently used to refine and validate the results of molecular docking. pensoft.net
An MD simulation begins with a starting structure, often the best-ranked pose from a docking experiment. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces between all atoms and uses them to predict their motion over a set period, often on the nanosecond scale (e.g., 100 ns). researchgate.netpensoft.net
Table 5: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the ligand-protein complex. A stable RMSD suggests a stable binding pose. pensoft.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Confirms the stability of key interactions predicted by docking. researchgate.net |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses conformational changes and overall stability of the protein's fold. researchgate.net |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides information on how ligand binding affects the protein's surface exposure and compactness. pensoft.net |
Structure-Based Design Principles for the Development of Novel Triazole Scaffolds
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs with a wide range of biological activities, including antifungal and anticancer properties. mdpi.comlifechemicals.comresearchgate.net Structure-based drug design for novel scaffolds based on this compound would be guided by several key principles derived from extensive molecular modeling and docking studies of other triazole derivatives. nih.govnih.govresearchgate.net
Key Interaction Moieties:
The Triazole Ring: The nitrogen atoms of the 1,2,4-triazole ring are crucial for biological activity. They can act as hydrogen bond acceptors and are known to coordinate with metal ions in the active sites of metalloenzymes. nih.gov For instance, in antifungal azoles, the N4 atom of the triazole ring famously chelates the heme iron of lanosterol (B1674476) 14α-demethylase (CYP51), inhibiting ergosterol (B1671047) biosynthesis. nih.gov This interaction is a cornerstone of their antifungal mechanism.
The Butan-2-amine Side Chain: The side chain provides a framework for introducing diversity and tuning the compound's physicochemical properties.
Amine Group: The primary amine at the 2-position is a key functional group, capable of acting as a hydrogen bond donor and acceptor. This group can form critical interactions with amino acid residues (e.g., aspartate, glutamate) in a target protein's binding pocket.
Principles for Scaffold Development:
Target-Specific Interactions: The primary goal of structure-based design is to optimize the interactions between the ligand (the triazole scaffold) and its biological target. Molecular docking simulations are employed to predict the binding mode and affinity of derivatives within the target's active site. nih.govnih.gov By analyzing these predicted interactions, chemists can rationally design modifications to enhance binding.
Molecular Hybridization: This strategy involves combining the triazole scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. mdpi.com For this compound, the amine group serves as an ideal attachment point for incorporating other bioactive fragments.
Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, the triazole ring itself is often considered a bioisostere of amide or ester groups. researchgate.net
Structure-Activity Relationship (SAR) Studies: Computational models help in building SAR, which correlates changes in a molecule's structure with changes in its biological activity. By systematically modifying the butan-amine side chain—for example, by alkylation or acylation of the amine, or by changing the stereochemistry—and calculating the predicted binding affinity for each new analogue, researchers can identify key structural features required for activity. researchgate.net
In essence, the development of novel drugs from the this compound scaffold would involve using computational tools to guide the synthesis of derivatives with optimized geometry and electronic properties to maximize favorable interactions with a specific biological target.
Computational Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., Lipinski's Rule of Five compliance)
A critical early step in drug discovery is the computational evaluation of a compound's "drug-likeness." This assessment predicts whether a molecule possesses the physicochemical properties compatible with oral bioavailability. One of the most widely used guidelines is Lipinski's Rule of Five. wikipedia.orglindushealth.com This rule establishes four simple criteria based on the observation that most orally administered drugs are relatively small and moderately lipophilic. wikipedia.orgetflin.com
A molecule is considered to have good oral bioavailability if it violates no more than one of the following conditions:
Molecular Weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
The molecular descriptors for this compound can be calculated based on its chemical structure (Formula: C₆H₁₂N₄). These calculations predict its compliance with Lipinski's Rule of Five.
Calculated Molecular Descriptors for this compound
| Molecular Descriptor | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 140.19 g/mol | ≤ 500 Da | Yes |
| Hydrogen Bond Donors (HBD) | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |
| Calculated LogP (XLogP3) | ~ -0.1 to -0.3* | ≤ 5 | Yes |
Note: The LogP is an estimated value based on computational models for this structure and its close isomers.
Analysis of Compliance:
Based on the computational analysis, this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations.
Its low molecular weight is favorable for absorption and distribution. lindushealth.com
The presence of 3 hydrogen bond donors (one from the triazole N-H and two from the amine -NH₂) and 4 hydrogen bond acceptors (the four nitrogen atoms) provides a good balance for interacting with biological targets and maintaining solubility in aqueous environments. researchgate.net
The low calculated LogP value indicates that the molecule is hydrophilic rather than lipophilic, which suggests good aqueous solubility but may imply lower permeability across lipid membranes unless active transport mechanisms are involved. researchgate.net
This favorable profile suggests that the core scaffold of this compound possesses drug-like properties, making it a suitable starting point for the development of orally administered therapeutic agents. Further modifications in a structure-based design program would need to maintain these favorable physicochemical parameters to ensure the resulting drug candidates retain their potential for good pharmacokinetic behavior.
Structure Activity Relationship Sar Methodologies in the Research of 3 1h 1,2,4 Triazol 1 Yl Butan 2 Amine Derivatives
Design Strategies for Modifying the 3-(1H-1,2,4-triazol-1-yl)butan-2-amine Core for Targeted Chemical Profiles
The design of derivatives based on the this compound core involves several strategic modifications aimed at achieving a desired chemical or biological profile. These strategies are generally guided by established medicinal chemistry principles and computational modeling. patsnap.com
Key modification sites on the core structure include:
The Butanamine Side Chain: Alterations to the length, branching, and substitution of the butanamine chain can influence lipophilicity, steric interactions, and metabolic stability.
The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can modulate the basicity and hydrogen bonding capacity of the amine, which is often crucial for molecular interactions.
The 1,2,4-Triazole (B32235) Ring: Substitution on the carbon atoms of the triazole ring can alter the electronic properties and steric profile of the molecule.
The Phenyl Group (if present as a substituent): In many bioactive triazole compounds, a phenyl ring is a common substituent. Modifications to this ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact activity.
A common design strategy involves the synthesis of a library of analogs where systematic changes are made to these positions. For instance, in the development of anticonvulsant N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, researchers systematically varied the substituents on a benzoyl moiety attached to a triazole-containing scaffold to explore the impact on activity.
Elucidation of Key Structural Features Influencing Specific Molecular Interactions and Reactivity
The molecular structure of this compound contains several key features that are likely to govern its interactions and reactivity. The 1,2,4-triazole ring itself is a critical pharmacophore in many biologically active compounds due to its ability to participate in hydrogen bonding, dipole-dipole interactions, and pi-stacking. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, which is a crucial interaction with many biological receptors. pensoft.net
Correlation of Substituent Effects with Modulated Chemical Behavior and Binding Profiles
The correlation of substituent effects with the chemical behavior and binding profiles of this compound derivatives can be systematically studied using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. patsnap.com QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their observed activity. patsnap.com
For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the introduction of different substituents on the benzamide (B126) ring led to significant variations in anticonvulsant activity. The table below illustrates how different substituents can modulate the biological activity of a core structure.
| Compound | Substituent (R) on Benzamide | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|---|
| 6a | H | >100 | >100 |
| 6c | 3-Cl | 25.5 | 33.7 |
| 6f | 3-F | 13.1 | 19.7 |
| 6l | 3-CH3 | 9.1 | 19.0 |
This data is based on analogous N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives and is presented for illustrative purposes.
This data suggests that the introduction of small, electron-withdrawing groups (like fluorine) or small, electron-donating groups (like methyl) at the meta-position of the phenyl ring can enhance anticonvulsant activity compared to an unsubstituted phenyl ring.
Stereochemical Influences on Molecular Recognition and Compound Performance
The presence of a chiral center at the 2-position of the butane (B89635) chain in this compound implies that its stereoisomers can exhibit different biological activities. This is a common phenomenon in bioactive molecules, as biological receptors are themselves chiral and will interact differently with different enantiomers or diastereomers of a compound.
This principle underscores the necessity of stereoselective synthesis and the evaluation of individual stereoisomers when developing derivatives of this compound to identify the most active and selective configuration.
Principles of Lead Compound Optimization through SAR Analysis
Lead optimization is an iterative process that utilizes SAR data to refine the structure of a promising lead compound to enhance its desired properties while minimizing undesirable ones. patsnap.comnumberanalytics.com For a hypothetical lead compound based on the this compound scaffold, the optimization process would involve:
Identification of a Lead Compound: This initial compound would exhibit a desired, albeit perhaps modest, level of activity.
Systematic Structural Modification: Derivatives would be synthesized by making systematic changes to the core structure, as outlined in the design strategies section.
Biological Evaluation: The new derivatives would be tested to determine how the modifications have affected their activity, selectivity, and other properties like solubility and metabolic stability.
SAR Elucidation: The data from the biological evaluation would be used to build a structure-activity relationship model. This could be qualitative or quantitative (QSAR).
Iterative Design: Based on the SAR, new generations of compounds would be designed to further enhance the desired properties.
An example of lead optimization can be seen in the development of triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. The initial lead compound showed good activity but poor plasma exposure. Subsequent medicinal chemistry efforts, guided by SAR, led to the identification of a metabolically stable analog with in vivo efficacy. nih.gov This process highlights how SAR analysis is used to systematically address deficiencies in a lead compound to produce a viable drug candidate.
Coordination Chemistry and Material Science Applications of 3 1h 1,2,4 Triazol 1 Yl Butan 2 Amine
3-(1H-1,2,4-triazol-1-yl)butan-2-amine as a Ligand in Metal Complex Chemistry
Synthesis and Characterization of Metal-Triazole Complexes
There is no publicly available scientific literature detailing the synthesis and characterization of metal complexes involving this compound as a ligand.
Investigation of Coordination Modes of the Triazole and Amine Moieties
No studies have been found that investigate the coordination modes of the triazole and amine moieties of this compound with metal ions.
Integration of Triazole-Amine Scaffolds into Novel Functional Materials
Utilization as Building Blocks for Polymeric or Supramolecular Architectures
There is no information available on the use of this compound as a building block for the creation of polymeric or supramolecular architectures.
Exploration in the Development of Fluorescent Materials
No research has been published on the exploration of this compound in the development of fluorescent materials.
Q & A
Q. Basic
- 1H/13C NMR : The triazole ring protons resonate between δ 7.5–8.5 ppm, while the butan-2-amine backbone shows distinct signals for methylene (δ 2.5–3.5 ppm) and amine protons (δ 1.5–2.5 ppm). Carbon chemical shifts for the triazole ring typically appear at 145–160 ppm .
- UV Spectroscopy : Triazole derivatives exhibit strong absorbance near 250–280 nm (ε ≈ 10^4 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic system. Deviations in λmax or ε values may indicate impurities or structural isomerism .
How can discrepancies between calculated and experimental elemental analysis data be resolved during synthesis?
Advanced
Discrepancies often arise from incomplete purification or hygroscopic intermediates. For example, in related triazolyl compounds, differences in carbon/nitrogen content (e.g., ±0.3% for C, ±0.2% for N) were resolved by repeating recrystallization in anhydrous ethanol and drying under vacuum. Additionally, combustion analysis should be paired with mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out residual solvents .
What strategies are employed to design derivatives of this compound for enhanced antifungal activity?
Advanced
Structure-activity relationship (SAR) studies highlight the importance of:
- Triazole Positioning : The 1,2,4-triazole ring’s orientation influences binding to fungal cytochrome P450 enzymes .
- Backbone Substitution : Introducing fluorinated or aryl groups (e.g., difluorophenyl, piperazine) enhances lipophilicity and target affinity. For instance, derivatives with 4-substituted phenyl groups showed 2–4-fold improved MIC values against Candida spp. .
- Stereochemistry : Chiral centers in the butan-2-amine chain can be optimized via asymmetric synthesis to improve enantioselective activity .
What purification techniques are most effective for isolating this compound from reaction mixtures?
Q. Basic
- Recrystallization : Ethanol or ethanol/water mixtures with activated charcoal remove colored impurities, yielding crystals with >95% purity .
- Column Chromatography : Silica gel columns with EtOAc/MeOH (25:1) and triethylamine additives (0.25%) resolve polar byproducts, achieving 58–70% recovery .
- Acid-Base Extraction : Hydrochloride salt formation (e.g., using HCl in ether) can isolate the amine from neutral impurities .
How can crystallographic data resolve structural ambiguities in triazolyl amine derivatives?
Advanced
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry, hydrogen bonding, and packing motifs. For example, studies on 3-phenyl-1H-1,2,4-triazol-5-amine revealed planar triazole rings with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice. Such data are critical for validating computational models (e.g., DFT) and predicting solubility .
What reaction conditions optimize the alkylation of triazole precursors with amine backbones?
Q. Advanced
- Temperature : Lower temperatures (0–5°C) minimize side reactions during exothermic alkylation steps .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in allylic amination, as seen in related benzotriazole syntheses .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the triazole nitrogen, while protic solvents (e.g., ethanol) favor precipitation of pure products .
How can researchers detect and quantify impurities in synthesized batches of this compound?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities <1%. Mobile phases of acetonitrile/water (70:30) with 0.1% TFA are typical .
- TLC : Silica plates (ethyl acetate/hexane, 3:1) with ninhydrin staining visualize amine-containing impurities. Rf values for the target compound should match standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
